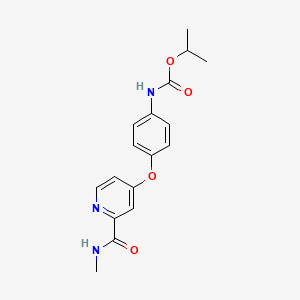
Sorafenib impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorafenib impurity 10 is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Sorafenib impurity 10, chemically known as Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate , is a notable impurity associated with the multi-kinase inhibitor Sorafenib, which is primarily used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma. The biological activity of this compound is of particular interest due to its structural similarities to Sorafenib, raising questions about its potential effects on cellular processes and signaling pathways.
This compound has a unique trifluoromethyl group that influences its chemical reactivity and potential biological interactions. This compound serves as a reference standard for quality control in pharmaceutical manufacturing and is crucial for understanding the stability and degradation profile of Sorafenib formulations.
Biological Activity
Research indicates that impurities like this compound can exhibit unexpected biological activities. Investigations into its effects on cellular viability, proliferation, and specific molecular markers are essential for assessing its impact on cancer treatment outcomes.
-
Kinase Inhibition : Similar to Sorafenib, impurity 10 may interact with various kinases involved in tumor growth and angiogenesis, including:
- Raf-1
- B-Raf
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Cell Viability Studies : Preliminary studies suggest that exposure to varying concentrations of this compound can impact cell viability in cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of Sorafenib and its impurities:
- Study on Cytotoxic Effects : A comparative analysis of cytotoxic effects demonstrated that Sorafenib has significant activity against various cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation. For instance, Sorafenib showed an IC50 of approximately 5.20 μM against HepG2 cells .
- Impact on Cellular Pathways : Research has shown that the addition of Sorafenib leads to the accumulation of proteins like IRE1α in leukemia cell lines, which suggests a potential mechanism through which it induces apoptosis and inhibits proliferation .
Comparison of Chemical Structures
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Sorafenib | C21H16ClF3N4O3 | Multi-kinase inhibitor with extensive clinical use |
| Methyl (4-chloro-3-nitrophenyl)carbamate | C9H9ClN2O3 | Contains a nitro group instead of trifluoromethyl |
| Methyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate | C9H8F4ClN2O2 | Fluorine substitution alters reactivity |
Pharmacokinetic Parameters
A bioequivalence study highlighted the pharmacokinetic profile of Sorafenib formulations, which could also provide insights into the behavior of impurities like this compound:
| Treatment Group | AUC0-72 (ng.h/ml) | Cmax (ng/ml) | tmax (h) |
|---|---|---|---|
| Test | 65804 ± 29110 | 2730 ± 1214 | 4.00 |
| Reference | 64087 ± 28705 | 2538 ± 1266 | 4.00 |
Propriétés
IUPAC Name |
propan-2-yl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(2)23-17(22)20-12-4-6-13(7-5-12)24-14-8-9-19-15(10-14)16(21)18-3/h4-11H,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYFALTTCYAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














